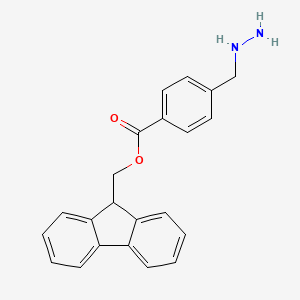
4-Fmoc-amino-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fmoc-amino-benzylamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-benzylamine structure. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under basic conditions and ease of removal under mildly basic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine typically involves the reaction of 4-amino-benzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The Fmoc group can also be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fmoc-amino-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, leading to the formation of the free amine.
Protection and Deprotection: The Fmoc group serves as a protecting group for the amino function, which can be selectively removed without affecting other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Fmoc-amino-benzylamine is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins using SPPS techniques.
Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the modification of biomolecules for various applications in biotechnology and molecular biology.
Wirkmechanismus
The primary function of 4-Fmoc-amino-benzylamine is to serve as a protected intermediate in synthetic chemistry. The Fmoc group protects the amino function during synthetic steps and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids in peptide synthesis without unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-amino-benzylamine: Uses tert-butyl carbamate (Boc) as the protecting group, which is removed under acidic conditions.
Cbz-amino-benzylamine: Uses benzyl carbamate (Cbz) as the protecting group, which is removed by catalytic hydrogenolysis.
Uniqueness
4-Fmoc-amino-benzylamine is unique due to its stability under basic conditions and ease of removal with mild bases like piperidine. This makes it particularly suitable for SPPS, where the Fmoc group can be removed without affecting the acid-labile linkers used in the synthesis .
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C22H20N2O2/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14,23H2 |
InChI-Schlüssel |
FRRDFUCVQNYOGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


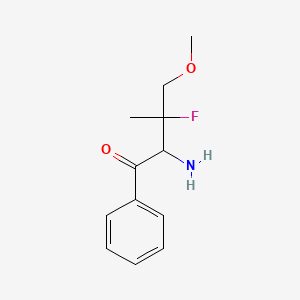
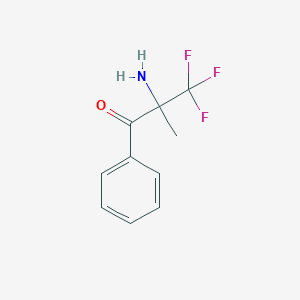
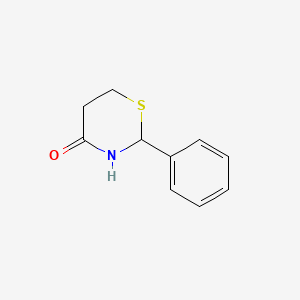
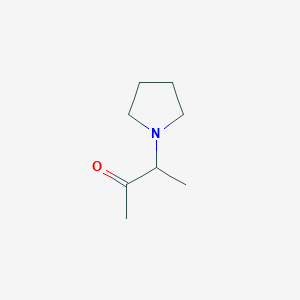
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
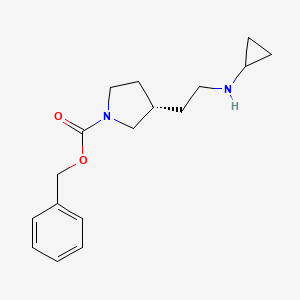
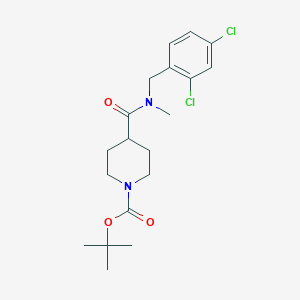

![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)

![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

